REACTION_CXSMILES
|
[S-2:1].[Na+].[Na+].[S].[OH-].[Na+].[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11](N)=[CH:10][CH:9]=1.Cl.N([O-])=O.[Na+].N([O-])=O>O>[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([SH:1])=[CH:10][CH:9]=1 |f:0.1.2,4.5,8.9,^3:3|
|
Name
|
ice
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Congo red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
ice
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled stepwise
|
Type
|
CUSTOM
|
Details
|
was set by a freezing mixture to 0° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled on ice
|
Type
|
ADDITION
|
Details
|
When the temperature dropped to 5° C.
|
Type
|
CUSTOM
|
Details
|
temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
was kept at a temperature of 2°-4° C.
|
Type
|
CUSTOM
|
Details
|
was kept below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
ADDITION
|
Details
|
was added until the solution
|
Type
|
FILTRATION
|
Details
|
The precipitate of disulfide was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
To remove the excess sulfur
|
Type
|
DISSOLUTION
|
Details
|
the precipitate was dissolved
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered while hot
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The cake was dried by addition of toluene
|
Type
|
CUSTOM
|
Details
|
followed by azeothropic evaporation
|
Type
|
ADDITION
|
Details
|
The cake was mixed with 0.2 g of zinc dust and 2 cc of glacial acetic acid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The filter cake was washed once with water
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to boiling
|
Type
|
ADDITION
|
Details
|
by the addition of about 0.3 cc of a 33% sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered
|
Type
|
CUSTOM
|
Details
|
The product was then precipitated by the addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The product was filtered with suction
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 100°-130° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |